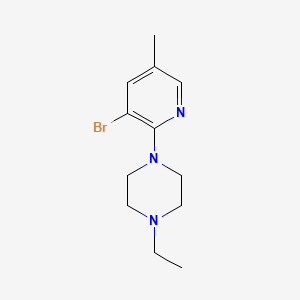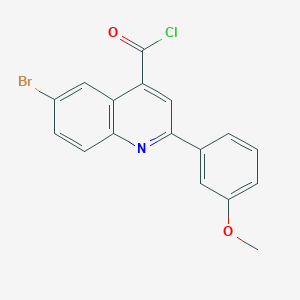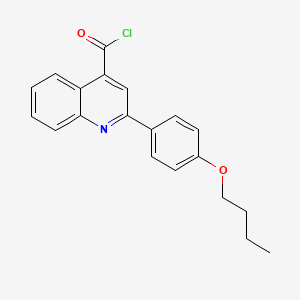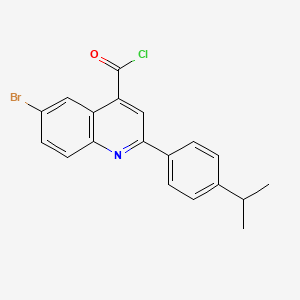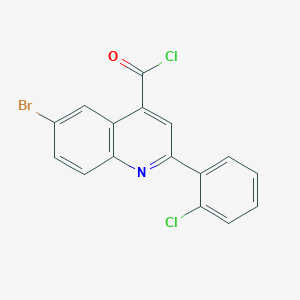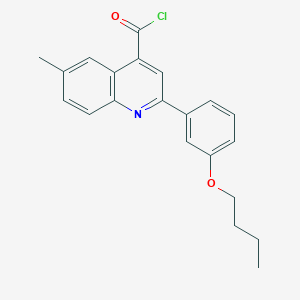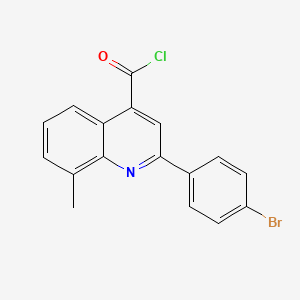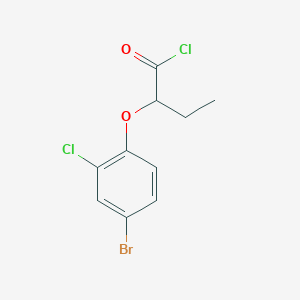
2-Methyl-5-nitropyridin-3-amine
説明
2-Methyl-5-nitropyridin-3-amine is a chemical compound with the molecular formula C6H7N3O2 . It is also known by other names such as 3-Amino-2-methyl-5-nitropyridine and has a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a topological polar surface area of 84.7 Ų and contains 11 heavy atoms . The InChIKey for the compound is BIGJOIAURNWIEW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in various studies . For instance, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.14 g/mol and a monoisotopic mass of 153.053826475 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and a complexity of 156 .科学的研究の応用
Formation of Aminals via Pummerer Rearrangement
The reaction of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (a related compound to 2-Methyl-5-nitropyridin-3-amine) with acid chlorides has shown the unexpected formation of aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process is understood to occur through a Pummerer type rearrangement. The formation of these unusual aminals provides insights into new synthetic pathways for derivatives of nitropyridines, which could be valuable in various chemical syntheses (Rakhit, Georges, & Bagli, 1979).
Fluorescent Probes for Metal Ion Detection
2-Aminoethylpyridine-based fluorescent compounds have been developed using a derivative similar to this compound. These probes have shown enhanced fluorescence upon interaction with Fe3+ ions and varying effects with Hg2+ ions. This suggests their potential application in detecting and estimating trace amounts of these metal ions in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Ultrasound-assisted Drug Solubility Improvement
Research has demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, specifically focusing on 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound structurally related to this compound. This method involves forming salts from poorly soluble compounds, offering a novel approach to address solubility issues in drug development (Machado et al., 2013).
Nucleophilic Substitution Reactions
Studies on nucleophilic displacement reactions in aromatic systems, including 2-chloro- or -fluoro-3- or -5-nitropyridine (closely related to this compound), have shed light on the kinetics of these reactions. Such reactions are fundamental in organic synthesis and play a crucial role in the development of various chemical entities (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-5-nitropyridin-3-amine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
The compound’s unique mode of action suggests that it may influence a variety of pathways, particularly those involving nitropyridines .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate high gastrointestinal absorption, suggesting good bioavailability .
生化学分析
Biochemical Properties
2-Methyl-5-nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrazine hydrate, leading to the reduction of the nitro group and the formation of 3-aminopyridine . This interaction suggests that this compound can act as a substrate for reduction reactions, potentially influencing the activity of enzymes involved in nitrogen metabolism. Additionally, the compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of the nitro group in this compound can lead to the formation of reactive intermediates that may interact with cellular components, altering signaling pathways and gene expression patterns . Furthermore, the compound’s ability to undergo reduction reactions suggests that it may play a role in cellular redox processes, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that can interact with various biomolecules . These interactions may involve enzyme inhibition or activation, depending on the specific context and the nature of the biomolecules involved. Additionally, changes in gene expression induced by this compound can result from its interactions with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have distinct biochemical properties and can contribute to the compound’s overall impact on cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, highlighting the importance of considering temporal dynamics in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings underscore the importance of dosage considerations in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as hydrazine hydrate, leading to the reduction of the nitro group and the formation of amino derivatives . These metabolic transformations can influence the overall metabolic flux and the levels of specific metabolites within cells. Additionally, this compound may interact with cofactors and other metabolic intermediates, further modulating its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters or binding proteins. The compound’s ability to undergo reduction reactions suggests that it may be actively transported into cells, where it can exert its biochemical effects . Additionally, this compound may accumulate in specific cellular compartments, depending on its interactions with intracellular transporters and binding proteins. These factors contribute to the compound’s overall distribution and localization within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. The compound’s interactions with specific targeting signals or post-translational modifications can direct it to particular cellular compartments or organelles . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular transporters and binding proteins. This subcellular localization can influence the compound’s biochemical properties and its overall impact on cellular processes.
特性
IUPAC Name |
2-methyl-5-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOIAURNWIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677219 | |
| Record name | 2-Methyl-5-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-61-3 | |
| Record name | 2-Methyl-5-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



